molecular formula C13H12ClNO2 B12492822 2-chloro-N-(furan-2-ylmethyl)-4-methylbenzamide

2-chloro-N-(furan-2-ylmethyl)-4-methylbenzamide

Cat. No.: B12492822
M. Wt: 249.69 g/mol
InChI Key: TZORIZMALUGNDP-UHFFFAOYSA-N
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Description

2-chloro-N-(furan-2-ylmethyl)-4-methylbenzamide is an organic compound that features a benzamide core with a chlorine atom and a furan-2-ylmethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(furan-2-ylmethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with furan-2-ylmethanamine in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(furan-2-ylmethyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amine derivatives of the benzamide core.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(furan-2-ylmethyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(furan-2-ylmethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • 2-chloro-N-(furan-2-ylmethyl)benzamide
  • 2-chloro-N-furan-2-ylmethyl-N-isopropyl-acetamide

Uniqueness

2-chloro-N-(furan-2-ylmethyl)-4-methylbenzamide is unique due to the presence of both a chlorine atom and a furan-2-ylmethyl group attached to the benzamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-4-methylbenzamide

InChI

InChI=1S/C13H12ClNO2/c1-9-4-5-11(12(14)7-9)13(16)15-8-10-3-2-6-17-10/h2-7H,8H2,1H3,(H,15,16)

InChI Key

TZORIZMALUGNDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=CC=CO2)Cl

Origin of Product

United States

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